(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide
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Overview
Description
(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a triazolopyridine moiety, and a phenylpropanamide backbone, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: This can be achieved through a series of nucleophilic substitution reactions, often using triazole and pyridine derivatives.
Coupling with the Phenylpropanamide Backbone: This step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the amide bond, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: It can be explored for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, which can be studied using techniques like X-ray crystallography or NMR spectroscopy.
Medicine
Drug Development: The compound’s pharmacological properties can be explored for the development of new therapeutic agents, particularly for diseases involving enzyme dysregulation or protein misfolding.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism by which (2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Other Imidazole Derivatives: Compounds with an imidazole ring, such as histamine or cimetidine, which have different pharmacological profiles.
Triazolopyridine Compounds: Molecules containing the triazolopyridine moiety, which may have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C25H24N8O |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H24N8O/c1-16-6-5-9-20(30-16)24-23(18-10-11-22-28-15-29-33(22)14-18)31-21(32-24)13-27-25(34)19(26)12-17-7-3-2-4-8-17/h2-11,14-15,19H,12-13,26H2,1H3,(H,27,34)(H,31,32)/t19-/m1/s1 |
InChI Key |
GIXYMNJSHSCLBB-LJQANCHMSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)[C@@H](CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)C(CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |
Origin of Product |
United States |
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